4-tert-Butylbenzhydrazide
Overview
Description
4-tert-Butylbenzhydrazide is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Compounds and Biological Screening
4-tert-Butylbenzhydrazide derivatives have been synthesized and characterized, showing significant biological activities. These include antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Notably, compounds derived from this compound have shown effective interaction with Salmon sperm DNA, indicating potential applications in genetic studies and drug development (Sirajuddin et al., 2013).
Laccase Inhibition
Studies have been conducted on hydrazide-hydrazones derived from this compound as inhibitors of laccase from Trametes versicolor. Laccase is a copper-containing enzyme, and its inhibition can impact various biochemical processes, especially those related to plant pathogens. This research contributes to the understanding of how such compounds can be used to control plant diseases and in other biochemical applications (Maniak et al., 2020).
Polyimides with Low Dielectric Constant
This compound derivatives have been used in the synthesis of novel polyimides. These polyimides exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications in electronics where materials with such properties are essential (Chern & Tsai, 2008).
Antitumor Activity
Certain derivatives of this compound have been synthesized and evaluated for their antitumor activities. These compounds exhibited promising results against specific cancer cell lines, indicating potential applications in cancer treatment and research (叶姣 et al., 2015).
Urease Inhibition
Research on N′-Benzylidene-4-tert-butylbenzohydrazide derivatives as urease inhibitors has shown significant results. Urease is an enzyme that can impact various physiological and pathological processes. The inhibition of urease by these compounds could have implications in treating diseases related tothe enzyme's activity. Furthermore, this research helps in understanding the structure-activity relationship of these compounds, providing insights into drug design and development (Ahmad et al., 2022).
Self-Assembly and Molecular Arrays
This compound derivatives have been investigated for their role in self-assembly processes, leading to the formation of new layered molecular arrays. This research is significant in the field of supramolecular chemistry, where understanding the self-assembly mechanisms can lead to the development of novel materials and nanotechnology applications (Armstrong et al., 2002).
Solid Support in Peptide Synthesis
The evaluation of 4-tert-Butyl-Benzhydrylamine Resin (BUBHAR) as a solid support for peptide synthesis has shown promising results. This research contributes to the field of solid-phase peptide chemistry, where such supports are crucial for the efficient synthesis of peptides. The properties of BUBHAR suggest its potential as an alternative or complementary resin in peptide synthesis (Souza et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
4-tert-butylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFQWDLRLHUPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074747 | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43100-38-5 | |
Record name | 4-tert-Butylbenzohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43100-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-tert-Butylbenzhydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-tert-Butylbenzhydrazide in the synthesis described in the research?
A1: this compound [] acts as a reactant in the synthesis of 3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene. It reacts with 5-nitroisophthaloyl dichloride in a refluxing chloroform solution to form the final product []. This suggests its utility in building more complex molecular structures containing the 1,3,4-oxadiazole ring system.
Q2: Can you provide the molecular formula and weight of this compound?
A2: While the research article [] uses this compound as a starting material, it doesn't explicitly state its molecular formula or weight. Based on its chemical name, we can deduce that its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol.
Q3: Does the research mention any spectroscopic data for this compound?
A3: Unfortunately, the provided research article [] focuses on the synthesis and characterization of the final product and doesn't include spectroscopic data for this compound. To obtain this information, one would need to consult other resources like chemical databases or publications specifically dedicated to characterizing this compound.
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